molecular formula C31H31NO5S B13034012 Methyl 2-(N-(2-(benzyloxy)benzyl)-4-methylphenylsulfonamido)-3-phenylpropanoate

Methyl 2-(N-(2-(benzyloxy)benzyl)-4-methylphenylsulfonamido)-3-phenylpropanoate

Cat. No.: B13034012
M. Wt: 529.6 g/mol
InChI Key: UWKOBXFNLQYGMB-LJAQVGFWSA-N
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Description

Methyl 2-(N-(2-(benzyloxy)benzyl)-4-methylphenylsulfonamido)-3-phenylpropanoate is an organic compound that belongs to the class of sulfonamides. This compound is characterized by its complex structure, which includes a benzyloxybenzyl group, a methylphenylsulfonamido group, and a phenylpropanoate ester. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(N-(2-(benzyloxy)benzyl)-4-methylphenylsulfonamido)-3-phenylpropanoate typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzyloxybenzyl Intermediate: This step involves the reaction of benzyl alcohol with a suitable benzyl halide in the presence of a base to form the benzyloxybenzyl intermediate.

    Sulfonamide Formation: The benzyloxybenzyl intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base to form the sulfonamide derivative.

    Esterification: The final step involves the esterification of the sulfonamide derivative with methyl 3-phenylpropanoate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(N-(2-(benzyloxy)benzyl)-4-methylphenylsulfonamido)-3-phenylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy and phenyl groups, leading to the formation of corresponding quinones and other oxidized products.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Methyl 2-(N-(2-(benzyloxy)benzyl)-4-methylphenylsulfonamido)-3-phenylpropanoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its sulfonamide moiety, which is known for its pharmacological properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(N-(2-(benzyloxy)benzyl)-4-methylphenylsulfonamido)-3-phenylpropanoate involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to the compound’s biological effects. The benzyloxy and phenyl groups may also contribute to its binding affinity and specificity for target proteins.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(N-(2-(benzyloxy)benzyl)-4-methylphenylsulfonamido)-3-phenylpropanoate: shares similarities with other sulfonamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyloxybenzyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes. The sulfonamide moiety provides a basis for enzyme inhibition, making it a valuable compound for drug development and biochemical research.

Properties

Molecular Formula

C31H31NO5S

Molecular Weight

529.6 g/mol

IUPAC Name

methyl (2S)-2-[(4-methylphenyl)sulfonyl-[(2-phenylmethoxyphenyl)methyl]amino]-3-phenylpropanoate

InChI

InChI=1S/C31H31NO5S/c1-24-17-19-28(20-18-24)38(34,35)32(29(31(33)36-2)21-25-11-5-3-6-12-25)22-27-15-9-10-16-30(27)37-23-26-13-7-4-8-14-26/h3-20,29H,21-23H2,1-2H3/t29-/m0/s1

InChI Key

UWKOBXFNLQYGMB-LJAQVGFWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2OCC3=CC=CC=C3)[C@@H](CC4=CC=CC=C4)C(=O)OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2OCC3=CC=CC=C3)C(CC4=CC=CC=C4)C(=O)OC

Origin of Product

United States

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